molecular formula C8H15NO2 B1313634 methyl (1S,2S)-2-aminocyclohexane-1-carboxylate CAS No. 217799-18-3

methyl (1S,2S)-2-aminocyclohexane-1-carboxylate

Cat. No.: B1313634
CAS No.: 217799-18-3
M. Wt: 157.21 g/mol
InChI Key: SUYHWZRODJBJER-BQBZGAKWSA-N
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Description

Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate: is an organic compound that belongs to the class of cyclohexane derivatives. This compound features a cyclohexane ring substituted with an amino group at the second position and a carboxylate ester group at the first position. The stereochemistry of the compound is specified by the (1S,2S) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of methyl (1S,2S)-2-aminocyclohexane-1-carboxylate typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and scalability.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexane derivatives.

Mechanism of Action

The mechanism of action of methyl (1S,2S)-2-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate ester group can participate in esterification and hydrolysis reactions. These interactions can affect various biochemical pathways, including enzyme activity and signal transduction .

Properties

IUPAC Name

methyl (1S,2S)-2-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYHWZRODJBJER-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCCC[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449987
Record name Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217799-18-3
Record name Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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